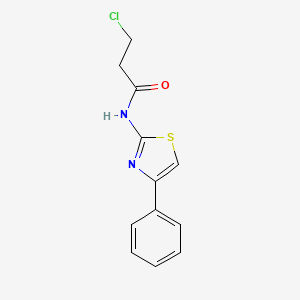

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis condition . This is a reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The exact synthesis process for “this compound” is not specified in the retrieved papers.Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has a wide range of potential applications in the scientific research field. It has been used in studies to investigate the effects of various molecules on the body, such as hormones, neurotransmitters, and drugs. This compound has also been used to study the effects of various environmental toxins on the body. Additionally, this compound has been used to study the effects of various diseases, such as cancer and Alzheimer’s disease.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the body can be easily measured. Additionally, it is relatively safe to use in lab experiments, as it does not have any known toxic effects. However, there are some limitations to using this compound in lab experiments. It is not very stable, and can degrade over time. Additionally, it can be difficult to accurately measure the effects of this compound on the body, as its effects can vary depending on the dose and the individual.

Direcciones Futuras

There are a number of potential future directions for 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of certain diseases, such as Alzheimer’s disease. Additionally, further research could be done to investigate the potential side effects of this compound, as well as to develop new methods of synthesizing this compound. Finally, further research could be done to investigate the potential uses of this compound in the development of new drugs and other therapeutic agents.

Métodos De Síntesis

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be synthesized in the lab using a variety of methods. One of the most common methods is the reaction between 4-chloro-N-phenyl-1,3-thiazol-2-amine and propionic anhydride. This reaction takes place in the presence of a strong acid, such as hydrochloric acid, and yields the desired product. Other methods such as the reaction between 4-chloro-N-phenyl-1,3-thiazol-2-amine and acetic anhydride or the reaction between 4-chloro-N-phenyl-1,3-thiazol-2-amine and ethyl propionate have also been used to synthesize this compound.

Propiedades

IUPAC Name |

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXOPNLYVGAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)